molecular formula C13H10N2O3 B6386674 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% CAS No. 1261945-28-1

2-Amino-5-(2-formylphenyl)nicotinic acid, 95%

Cat. No. B6386674
CAS RN: 1261945-28-1
M. Wt: 242.23 g/mol
InChI Key: BMOUBDMXXLSRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-formylphenyl)nicotinic acid, 95% (2-AFPN) is an organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid with a melting point of approximately 175°C. 2-AFPN has been widely used in the fields of biochemistry, pharmacology, and synthetic chemistry. It is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.

Mechanism of Action

2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is an inhibitor of monoamine oxidase (MAO) and diamine oxidase (DAO). MAO and DAO are enzymes that catalyze the oxidative deamination of amines, such as serotonin and dopamine. 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% binds to the active site of these enzymes, preventing them from catalyzing the reaction. This inhibition of MAO and DAO is thought to be responsible for the biological effects of 2-Amino-5-(2-formylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has been shown to be an effective inhibitor of monoamine oxidase and diamine oxidase, which may explain its effects on mood and behavior.

Advantages and Limitations for Lab Experiments

2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is a useful compound for laboratory experiments due to its ease of synthesis and its wide range of applications. It is non-toxic and has a low cost, making it a viable option for many laboratory experiments. However, it is important to note that 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is not soluble in water and must be dissolved in organic solvents before use. Additionally, 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is not stable in the presence of light or air and should be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for research involving 2-Amino-5-(2-formylphenyl)nicotinic acid, 95%. These include further exploration of its anti-inflammatory and anti-cancer effects, as well as its potential use in the treatment of depression and other mood disorders. Additionally, further research into its mechanism of action and its potential applications in drug synthesis is warranted. Finally, further research into its potential toxicity and side effects is needed to ensure its safe use.

Synthesis Methods

2-Amino-5-(2-formylphenyl)nicotinic acid, 95% can be synthesized by a two-step reaction. The first step is the condensation of 2-amino-5-(2-formylphenyl)benzoic acid with acetic anhydride in the presence of pyridine. This reaction yields 2-amino-5-(2-formylphenyl)acetic acid. The second step is the hydrolysis of the acid with a base, such as sodium hydroxide, to yield 2-Amino-5-(2-formylphenyl)nicotinic acid, 95%.

Scientific Research Applications

2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used as a substrate in enzymatic assays to measure the activity of enzymes such as monoamine oxidase and diamine oxidase. It is also used to study the kinetics of enzyme reactions, as well as to study the structure and function of proteins. 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has been used to synthesize a variety of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.

properties

IUPAC Name

2-amino-5-(2-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOUBDMXXLSRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687014
Record name 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid

CAS RN

1261945-28-1
Record name 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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